Distel(2+) Lacks Topoisomerase Inhibition, Unlike the Monocationic Analog Distel(1+)
In a direct comparative study, Distel(2+) exerts no significant effect on either topoisomerase I or II, whereas the structurally similar Distel(1+) is a dual inhibitor of both enzymes [1]. This represents a complete functional divergence based solely on the charge of the side chain.
| Evidence Dimension | Topoisomerase I and II inhibition |
|---|---|
| Target Compound Data | No significant effect on Topoisomerase I or II mediated DNA cleavage |
| Comparator Or Baseline | Distel(1+): Dual inhibitor of Topoisomerase I and II |
| Quantified Difference | Binary difference: active vs. inactive |
| Conditions | In vitro topoisomerase I and II-DNA cleavable complex formation assays |
Why This Matters
This binary difference in mechanism dictates experimental application; Distel(2+) is unsuitable for studies requiring topoisomerase inhibition, while Distel(1+) is the appropriate tool for such research.
- [1] Riou JF, Grondard L, Naudin A, Bailly C. Effects of two distamycin-ellipticine hybrid molecules on topoisomerase I and II mediated DNA cleavage: relation to cytotoxicity. Biochem Pharmacol. 1995 Jul 31;50(3):424-8. doi: 10.1016/0006-2952(95)00132-j. View Source
